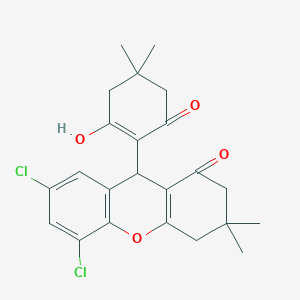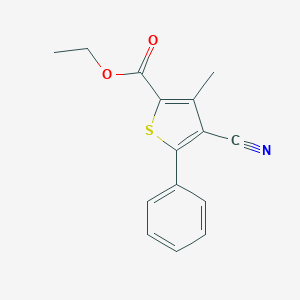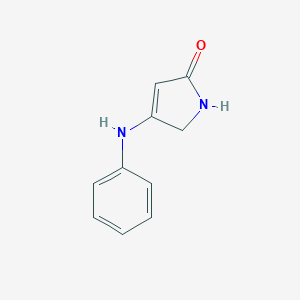
2-(5,7-dichloro-3,3-dimethyl-1-oxo-2,3,4,9-tetrahydro-1H-xanthen-9-yl)-5,5-dimethyl-1,3-cyclohexanedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(5,7-dichloro-3,3-dimethyl-1-oxo-2,3,4,9-tetrahydro-1H-xanthen-9-yl)-5,5-dimethyl-1,3-cyclohexanedione, also known as DCTD, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. DCTD is a xanthene derivative that has been synthesized through a multi-step process involving the condensation of 2,4-dichlorobenzaldehyde with 3,3-dimethyl-1-butanol, followed by cyclization and oxidation reactions.
作用机制
The exact mechanism of action of 2-(5,7-dichloro-3,3-dimethyl-1-oxo-2,3,4,9-tetrahydro-1H-xanthen-9-yl)-5,5-dimethyl-1,3-cyclohexanedione is not fully understood, but it is believed to involve the inhibition of enzymes involved in DNA synthesis and repair. This compound has been shown to inhibit the activity of thymidylate synthase, an enzyme that is essential for the synthesis of DNA. This leads to a decrease in the production of DNA, which can ultimately lead to cell death. Additionally, this compound has been shown to induce oxidative stress in cancer cells, which can also contribute to their death.
Biochemical and Physiological Effects:
In addition to its anticancer properties, this compound has also been shown to have other biochemical and physiological effects. Studies have shown that this compound can inhibit the growth of bacteria, including Staphylococcus aureus and Escherichia coli. Additionally, this compound has been shown to have anti-inflammatory properties, which may make it useful for the treatment of inflammatory conditions such as arthritis.
实验室实验的优点和局限性
One of the major advantages of using 2-(5,7-dichloro-3,3-dimethyl-1-oxo-2,3,4,9-tetrahydro-1H-xanthen-9-yl)-5,5-dimethyl-1,3-cyclohexanedione in lab experiments is its potency and specificity. This compound has been shown to exhibit potent anticancer activity at low concentrations, making it a valuable tool for studying the mechanisms of cancer cell death. Additionally, this compound has been shown to be selective for cancer cells, which means that it has minimal toxicity to normal cells.
However, there are also some limitations to using this compound in lab experiments. One of the main limitations is its solubility. This compound is not very soluble in water, which can make it difficult to work with in certain experiments. Additionally, this compound is a relatively new compound, and there is still much to be learned about its properties and potential applications.
未来方向
There are many potential future directions for research on 2-(5,7-dichloro-3,3-dimethyl-1-oxo-2,3,4,9-tetrahydro-1H-xanthen-9-yl)-5,5-dimethyl-1,3-cyclohexanedione. One area of interest is the development of new anticancer drugs based on the structure of this compound. Researchers are exploring ways to modify the structure of this compound to improve its potency and selectivity for cancer cells. Additionally, there is interest in exploring the use of this compound in combination with other anticancer drugs to enhance their efficacy.
Another potential area of research is the use of this compound in the treatment of bacterial infections. Studies have shown that this compound has potent antibacterial activity, and researchers are exploring ways to harness this activity for the development of new antibiotics.
In conclusion, this compound is a synthetic compound that has shown significant promise in scientific research for its potential therapeutic applications. Its potent anticancer activity, selectivity for cancer cells, and other biochemical and physiological effects make it a valuable tool for studying the mechanisms of cancer cell death and for the development of new drugs. As research on this compound continues, there is great potential for new discoveries and applications in the fields of medicine and biology.
合成方法
The synthesis of 2-(5,7-dichloro-3,3-dimethyl-1-oxo-2,3,4,9-tetrahydro-1H-xanthen-9-yl)-5,5-dimethyl-1,3-cyclohexanedione involves several steps, including the condensation of 2,4-dichlorobenzaldehyde with 3,3-dimethyl-1-butanol in the presence of a base such as potassium carbonate. This reaction yields the intermediate product 2-(5,7-dichloro-3,3-dimethyl-1-oxo-2,3,4,9-tetrahydro-1H-xanthen-9-yl)-3,3-dimethylbutan-2-ol, which is then cyclized using an acid catalyst such as sulfuric acid to produce this compound. Finally, this compound is oxidized using a reagent such as potassium permanganate to yield the desired product.
科学研究应用
2-(5,7-dichloro-3,3-dimethyl-1-oxo-2,3,4,9-tetrahydro-1H-xanthen-9-yl)-5,5-dimethyl-1,3-cyclohexanedione has been extensively studied for its potential therapeutic applications in various fields of medicine. One of the major areas of research is the use of this compound as an anticancer agent. Studies have shown that this compound exhibits potent antitumor activity against a wide range of cancer cell lines, including breast cancer, lung cancer, and leukemia. Additionally, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a key mechanism of action for many anticancer drugs.
属性
分子式 |
C23H24Cl2O4 |
|---|---|
分子量 |
435.3 g/mol |
IUPAC 名称 |
5,7-dichloro-9-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3,3-dimethyl-4,9-dihydro-2H-xanthen-1-one |
InChI |
InChI=1S/C23H24Cl2O4/c1-22(2)7-14(26)19(15(27)8-22)18-12-5-11(24)6-13(25)21(12)29-17-10-23(3,4)9-16(28)20(17)18/h5-6,18,26H,7-10H2,1-4H3 |
InChI 键 |
ORJOZNAROYTULK-UHFFFAOYSA-N |
SMILES |
CC1(CC(=C(C(=O)C1)C2C3=CC(=CC(=C3OC4=C2C(=O)CC(C4)(C)C)Cl)Cl)O)C |
规范 SMILES |
CC1(CC(=C(C(=O)C1)C2C3=C(C(=CC(=C3)Cl)Cl)OC4=C2C(=O)CC(C4)(C)C)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-{2-[(2-chloro-4,6-dimethoxybenzylidene)amino]phenoxy}-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B273613.png)
![Ethyl 2-chloro-3-nitro-5-oxo-5,7,8,9,10,11-hexahydroazepino[1,2-a]quinoline-6-carboxylate](/img/structure/B273615.png)





![[5-(4-Nitrophenyl)furan-2-yl]-phenylmethanone](/img/structure/B273633.png)
![1,2-Cyclopentanedione 1-[(4-cyclohexylphenyl)hydrazone]](/img/structure/B273637.png)

![Diethyl 2-({[2-(2,6-dimethylanilino)-1-methyl-2-oxoethyl]amino}methylene)malonate](/img/structure/B273640.png)


![3-Benzoylnaphtho[1,2-b]furan-4,5-dione](/img/structure/B273644.png)